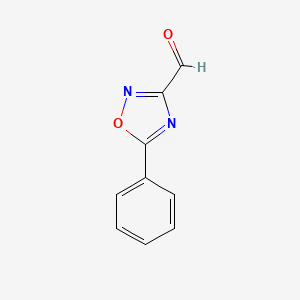

5-Phenyl-1,2,4-oxadiazole-3-carboxaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1,2,4-oxadiazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-6-8-10-9(13-11-8)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNPUTOMYXBXHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Phenyl-1,2,4-oxadiazole-3-carboxaldehyde: Technical Profile & Application Guide

This technical guide provides an in-depth analysis of 5-Phenyl-1,2,4-oxadiazole-3-carboxaldehyde , a specialized heterocyclic building block and covalent warhead used in medicinal chemistry.

Executive Summary

5-Phenyl-1,2,4-oxadiazole-3-carboxaldehyde (CAS: 73217-79-5) is an electron-deficient heterocyclic aldehyde. In drug discovery, it serves two primary roles: as a versatile intermediate for constructing complex heteroaromatic systems and as a covalent electrophile capable of reversible engagement with nucleophilic amino acid residues (cysteine, serine) in target proteins. Its high electrophilicity, driven by the electron-withdrawing nature of the oxadiazole ring, distinguishes it from standard benzaldehydes, often necessitating specific handling protocols to manage hydration and stability.

Physicochemical Profile

The compound is characterized by a 1,2,4-oxadiazole core substituted at the C5 position with a phenyl ring and at the C3 position with a formyl group.

| Property | Data | Notes |

| IUPAC Name | 5-phenyl-1,2,4-oxadiazole-3-carbaldehyde | |

| CAS Number | 73217-79-5 | Anhydrous form |

| CAS Number (Hydrate) | 73217-63-7 | Often isolated as a gem-diol |

| Molecular Formula | C₉H₆N₂O₂ | |

| Molecular Weight | 174.16 g/mol | |

| Physical State | Off-white to pale yellow solid | Low melting point solid |

| Solubility | DMSO, CH₂Cl₂, Chloroform, MeOH | Poorly soluble in water |

| LogP (Predicted) | ~1.8 - 2.1 | Lipophilic enough for cell permeability |

| Electrophilicity | High | Prone to hydration in aqueous media |

Expert Insight: The Hydration Equilibrium

Unlike simple aryl aldehydes, the 1,2,4-oxadiazole ring is strongly electron-withdrawing. This reduces the electron density at the carbonyl carbon, making it highly susceptible to nucleophilic attack by water.

-

Observation: In the presence of moisture or in aqueous buffers, the compound exists in equilibrium with its gem-diol (hydrate) form [R-CH(OH)₂].

-

Impact: This can affect NMR interpretation (appearance of a methine signal ~6.0 ppm instead of CHO ~10.0 ppm) and stoichiometric calculations in synthesis.

Synthetic Pathways[2][3][4][5][6]

The synthesis of 5-phenyl-1,2,4-oxadiazole-3-carboxaldehyde typically proceeds through the construction of the oxadiazole ring followed by functional group interconversion. Direct formylation of the ring is difficult; therefore, the "Ester

Core Synthesis Workflow

Figure 1: Step-wise synthesis from ethyl cyanoformate. The critical step is the controlled reduction of the ester to the alcohol without cleaving the sensitive oxadiazole ring.

Detailed Protocol (Authoritative)

Step 1: Cyclization to the Ester

-

React ethyl 2-amino-2-(hydroxyimino)acetate (derived from ethyl cyanoformate and hydroxylamine) with benzoyl chloride in pyridine or toluene/TEA at reflux.

-

Mechanism: O-acylation followed by dehydration leads to ring closure.

-

Validation: Monitor disappearance of amidoxime by TLC. Product is usually a crystalline solid.

Step 2: Reduction to Alcohol

-

Dissolve the ester in anhydrous methanol.

-

Add Sodium Borohydride (NaBH₄) (0.5 - 1.0 equiv) portion-wise at 0°C.

-

Critical Control: Do not use Lithium Aluminum Hydride (LiAlH₄) unless temperature is strictly controlled (-78°C), as it may cleave the N-O bond of the oxadiazole ring.

-

Quench with saturated NH₄Cl and extract with EtOAc.

Step 3: Oxidation to Aldehyde

-

Dissolve the alcohol in DCM.

-

Add activated Manganese Dioxide (MnO₂) (10-20 equiv) or use Dess-Martin Periodinane (DMP) (1.1 equiv).

-

Stir at room temperature. MnO₂ is preferred for scale-up as it avoids acidic byproducts that might degrade the product.

-

Filter through Celite and concentrate.

Reactivity & Medicinal Chemistry Applications[4][6][7][8][9][10][11][12]

The 5-phenyl-1,2,4-oxadiazole-3-carboxaldehyde is a "privileged electrophile." Its reactivity profile is defined by the synergy between the aldehyde and the heteroaromatic ring.

Covalent Inhibition Mechanism

In drug design, this scaffold acts as a reversible covalent warhead targeting cysteine proteases or kinases with active-site nucleophiles.

Figure 2: The equilibrium between the active aldehyde, the inactive hydrate reservoir, and the protein-bound hemithioacetal adduct.

Key Reactions

-

Schiff Base Formation: Reacts rapidly with primary amines to form imines. Used to synthesize hydrazones or oximes which are stable bioisosteres.

-

Cannizzaro Reaction: In strong base, the aldehyde can disproportionate to the carboxylic acid and alcohol. Avoid strong bases (NaOH, KOH) during workup.

-

Henry Reaction: Reacts with nitroalkanes to form nitro-alcohols, precursors to amino-alcohols.

Handling, Stability, and Safety

Storage Protocols

-

Atmosphere: Hygroscopic. Store under Argon or Nitrogen.

-

Temperature: -20°C for long-term storage to prevent oxidation to the carboxylic acid.

-

Container: Amber glass vials (light sensitive).

Safety Data

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Specific Risk: As a reactive aldehyde, it may act as a skin sensitizer.

-

Disposal: Treat as hazardous organic waste containing nitrogen oxides upon incineration.

References

-

Bora, R. O., et al. (2014). "[1,2,4]-Oxadiazoles: Synthesis and Biological Applications." Mini-Reviews in Medicinal Chemistry. Link

-

Zarei, M. (2020).[1] "Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery." PMC - NCBI. Link

-

PubChem Database. "3-Formyl-1,2,4-oxadiazole derivatives." (General Reactivity & Physical Data). Link

-

Sigma-Aldrich/Merck. "Product Specification: 1,2,4-Oxadiazole derivatives." Link

-

MOLBASE. "5-phenyl-1,2,4-oxadiazole-3-carboxaldehyde hydrate Properties." Link

Sources

Technical Guide: Solubility Profiling and Solvent Selection for 5-Phenyl-1,2,4-oxadiazole-3-carboxaldehyde

[1]

Executive Summary

5-Phenyl-1,2,4-oxadiazole-3-carboxaldehyde (Structure 1 ) is a critical heterocyclic building block in drug discovery, widely utilized for its bioisosteric properties and as a precursor for Schiff bases, hydrazones, and heterocycle expansion.[1] While the 1,2,4-oxadiazole ring confers metabolic stability and lipophilicity, the C3-aldehyde moiety introduces significant reactivity and polarity variations.[1]

This guide provides an authoritative analysis of the solubility profile of 1 , addressing the dichotomy between thermodynamic solubility and kinetic stability. It details solvent compatibility, warns against common analytical artifacts (hemiacetal formation), and provides a self-validating protocol for solubility determination.[1]

Physicochemical Profile & Structural Analysis[1][2][3]

To predict and manipulate the solubility of 1 , one must understand the competitive forces within the molecule.[1]

-

Lipophilic Domain: The 5-phenyl ring and the aromatic oxadiazole core drive solubility in non-polar to moderately polar organic solvents (DCM, EtOAc).[1]

-

Polar Domain: The N/O heteroatoms and the C3-formyl group (dipole moment) enhance solubility in polar aprotic solvents (DMSO, DMF) but are insufficient to solubilize the molecule in water.[1]

| Parameter | Value (Approx.) | Implication for Solubility |

| Molecular Weight | ~174.16 g/mol | Low MW favors dissolution in organic media.[1] |

| LogP (Predicted) | 2.1 – 2.5 | Moderate lipophilicity; highly soluble in lipids/organic solvents.[1] |

| H-Bond Acceptors | 4 (3 Ring + 1 CHO) | Good solubility in H-bond donating solvents (Alcohols*).[1] |

| H-Bond Donors | 0 | Poor water solubility; no internal H-bond network to break.[1] |

| Reactivity | High (Aldehyde) | Critical: Susceptible to nucleophilic attack (solvolysis).[1] |

Solubility Profile & Solvent Compatibility[1]

The following data categorizes solvents based on their utility for 1 . Note that "solubility" here encompasses both thermodynamic saturation and chemical compatibility.[1]

Quantitative Solubility Estimates (Ambient Temp)

| Solvent Class | Specific Solvent | Solubility Rating | Suitability | Notes |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Stock Solutions | Ideal for bio-assay stocks; difficult to remove.[1] |

| Polar Aprotic | DMF | High (>50 mg/mL) | Synthesis | Good for SNAr or condensation reactions.[1] |

| Chlorinated | Dichloromethane (DCM) | High (>30 mg/mL) | Extraction/Workup | Excellent solvent; low boiling point allows easy removal.[1] |

| Chlorinated | Chloroform | High (>30 mg/mL) | NMR Analysis | Standard solvent for characterization.[1] |

| Esters | Ethyl Acetate | Moderate (10-25 mg/mL) | Purification | Ideal for silica gel chromatography eluent.[1] |

| Alcohols | Ethanol / Methanol | Moderate (Heating req.)[1] | Recrystallization | Caution: Can form hemiacetals upon prolonged standing.[1] |

| Hydrocarbons | Hexanes / Heptane | Low (<1 mg/mL) | Anti-solvent | Used to precipitate 1 from EtOAc or DCM.[1] |

| Aqueous | Water / PBS | Insoluble (<0.05 mg/mL) | None | Requires co-solvent (e.g., 5% DMSO) for bio-assays.[1] |

The "Aldehyde Trap": Reactivity vs. Solubility

Critical Warning: Researchers often mistake the dissolution of 1 in methanol for simple solubility.[1] In reality, aldehydes exist in equilibrium with their hemiacetals in primary alcohols.[1]

Visualization: Solvent Selection Decision Tree

The following diagram outlines the logical flow for selecting the appropriate solvent based on the experimental objective.

Figure 1: Decision matrix for solvent selection based on downstream application. Note the specific exclusion of methanol for analytical workflows to prevent hemiacetal artifacts.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

This protocol is the industry standard for determining the exact solubility limit (Seq) of a solid intermediate.[1]

Materials:

-

Compound 1 (Solid, >98% purity)

-

Solvent of choice (e.g., Toluene, 1-Octanol)[1]

-

Agilent 1200 HPLC (or equivalent) with UV detection at 254 nm.[1]

Workflow:

-

Saturation: Add excess solid 1 (approx. 20 mg) to 1 mL of solvent in a glass vial.

-

Equilibration: Agitate at 25°C for 24 hours (use a shaker or magnetic stir bar).

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter. Crucial: Discard the first 200 µL of filtrate to account for filter adsorption.[1]

-

Dilution: Dilute the filtrate 100-fold with Acetonitrile (NOT Methanol) to bring it within the linear range of the detector.

-

Quantification: Inject onto HPLC. Calculate concentration using a pre-established calibration curve of 1 in Acetonitrile.

Protocol B: Recrystallization Strategy

Purification of 1 is best achieved by exploiting its temperature-dependent solubility in ethanol.[1]

-

Dissolution: Dissolve crude 1 in minimal boiling Ethanol (approx. 10 mL per gram).

-

Clarification: If insoluble particles remain, filter hot.[1]

-

Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C.

-

Collection: Filter the resulting needles/plates. Wash with cold Hexane (in which 1 is insoluble) to remove mother liquor.[1]

Visualization: Solubility Determination Workflow

Figure 2: Step-by-step workflow for the Shake-Flask solubility method, emphasizing the critical filtration and dilution steps.

References

-

Synthesis of 1,2,4-Oxadiazoles: Pace, A., & Buscemi, S. (2017).[1] "Recent advances in the synthesis of 1,2,4-oxadiazoles." Advances in Heterocyclic Chemistry.

-

Solubility & Bioisosterism: Boström, J., et al. (2012).[1] "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(4), 1817–1830.[1]

-

Aldehyde Reactivity: Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[1] (Reference for Hemiacetal Equilibrium).

-

General Solubility Protocols: Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews.

-

Specific Analog Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10886568, 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid.[1] (Used for structural analog solubility inference).[1] [1]

Sources

Methodological & Application

Application Note: One-Pot Synthesis of 5-Phenyl-1,2,4-Oxadiazole Derivatives

Executive Summary

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, serving as a hydrolytically stable bioisostere for esters and amides. This application note details a robust, scalable one-pot protocol for synthesizing 5-phenyl-1,2,4-oxadiazole derivatives.

Unlike traditional multi-step procedures requiring the isolation of unstable O-acyl amidoxime intermediates, this protocol utilizes Propylphosphonic Anhydride (T3P®) as a dual coupling and cyclodehydration agent. This method ensures high yields, broad functional group tolerance, and simplified purification, making it ideal for high-throughput lead optimization and early-phase scale-up.

Scientific Background & Strategic Rationale

The Bioisosteric Advantage

In drug design, 1,2,4-oxadiazoles are employed to improve the pharmacokinetic profile of lead compounds.

-

Metabolic Stability: They resist hydrolysis by esterases and peptidases.

-

Lipophilicity: They modulate

, often improving membrane permeability compared to their amide/ester counterparts. -

Clinical Relevance: This scaffold is found in approved and investigational drugs such as Ataluren (Duchenne muscular dystrophy) and Pleconaril (antiviral).

Synthetic Strategy: The "One-Pot" Evolution

Classically, the synthesis involves two discrete steps:

-

Amidoxime Formation: Reaction of a nitrile with hydroxylamine.[1]

-

O-Acylation & Cyclization: Reaction with an acid chloride or carboxylic acid.

Challenges with Classical Methods:

-

Safety: Isolation of amidoximes can be hazardous due to thermal instability.

-

Efficiency: Acid chlorides are moisture-sensitive and limit functional group tolerance.

-

Purification: Intermediate isolation increases solvent waste and time.

The T3P Solution: This protocol employs T3P (50% w/w in EtOAc/DMF). T3P acts as a mild activating agent for the benzoic acid, forming a reactive mixed anhydride that couples with the amidoxime. Upon heating, T3P further drives the cyclodehydration by sequestering water, pushing the equilibrium toward the aromatic oxadiazole.

Reaction Mechanism & Pathway[2][3]

The formation of the 5-phenyl-1,2,4-oxadiazole ring proceeds through a specific regiochemical pathway. The carbon at the 5-position is derived strictly from the benzoic acid component, while the 3-position originates from the nitrile/amidoxime .

Mechanistic Pathway Diagram[2]

Figure 1: Sequential mechanism for the T3P-mediated synthesis.[2] Note that the regiochemistry is fixed: the Acid becomes C5, and the Nitrile becomes C3.

Detailed Experimental Protocol

Materials & Reagents[5]

-

Nitrile Substrate (R-CN): 1.0 equiv (e.g., 4-chlorobenzonitrile).

-

Hydroxylamine Hydrochloride (

): 1.2 – 1.5 equiv. -

Base: Sodium Bicarbonate (

) or Triethylamine ( -

Benzoic Acid Derivative: 1.1 equiv.

-

T3P® (Propylphosphonic anhydride): 50% solution in EtOAc or DMF (1.5 – 2.0 equiv).

-

Solvent: Ethyl Acetate (EtOAc) or DMF (for low solubility substrates).

Step-by-Step Procedure

Phase 1: In-Situ Amidoxime Generation

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the Nitrile (1.0 mmol) and Ethanol/Water (4:1 ratio, 5 mL).

-

Reagent Addition: Add Hydroxylamine Hydrochloride (1.5 mmol) followed by

(1.5 mmol).-

Expert Tip: Evolution of

gas will occur. Add base slowly.

-

-

Reaction: Heat the mixture to reflux (

C) for 2–6 hours. -

Monitoring: Monitor by TLC or LC-MS until the nitrile is consumed.

-

Solvent Swap (Critical): Evaporate the ethanol under reduced pressure. The residue contains the crude amidoxime. Redissolve this residue in Ethyl Acetate (5 mL). Note: Complete drying is not strictly necessary, but removing bulk water helps the next step.

Phase 2: Coupling & Cyclization (The "One-Pot" Continuation)

-

Addition: To the ethyl acetate solution of amidoxime, add the Benzoic Acid derivative (1.1 mmol) and Triethylamine (3.0 mmol).

-

Activation: Cool to

C. Dropwise add T3P solution (2.0 mmol). -

Cyclization: Allow to warm to room temperature, then heat to reflux (

C) for 4–12 hours.-

Mechanistic Note: The initial stirring at RT forms the O-acyl amidoxime. The subsequent heating drives the elimination of water to close the ring.

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash sequentially with water, saturated

, and brine. Dry over -

Purification: Flash column chromatography (Hexane/EtOAc) usually yields the pure 5-phenyl-1,2,4-oxadiazole.

Data Summary & Substrate Scope

The following table summarizes expected yields based on the electronic nature of the benzoic acid substituent (the C5 donor).

| Entry | Benzoic Acid Substituent (C5) | Nitrile Substituent (C3) | Yield (%) | Notes |

| 1 | Phenyl (Unsubstituted) | 4-Cl-Phenyl | 88% | Standard benchmark. |

| 2 | 4-NO2-Phenyl (EWG) | 4-Me-Phenyl | 92% | EWG on acid facilitates coupling. |

| 3 | 4-OMe-Phenyl (EDG) | Phenyl | 76% | Slower cyclization; requires longer reflux. |

| 4 | 2-Cl-Phenyl (Steric) | Phenyl | 81% | Steric hindrance at ortho-position tolerated by T3P. |

| 5 | Pyridine-3-yl (Heterocycle) | Benzyl | 85% | Works well with heterocyclic acids. |

Table 1: Representative yields using the T3P one-pot protocol. EWG = Electron Withdrawing Group; EDG = Electron Donating Group.

Troubleshooting & Optimization (Expertise)

Common Failure Modes

-

Incomplete Cyclization: If LC-MS shows a mass corresponding to the O-acyl amidoxime (M+18 relative to product), the cyclodehydration is incomplete.

-

Solution: Add more T3P (0.5 equiv) and increase reaction temperature (switch solvent to Toluene/DMF if needed for

C).

-

-

Hydroxylamine Safety:

-

Warning: Hydroxylamine residues can be explosive. Ensure all hydroxylamine is consumed or quenched before high-temperature workup. Never concentrate hydroxylamine solutions to dryness with heat if significant excess remains.

-

Why T3P over CDI?

While CDI (1,1'-Carbonyldiimidazole) is a valid alternative, T3P is preferred for this specific application because:

-

Water Scavenging: T3P actively removes the water byproduct from the cyclization step.

-

Solubility: The T3P byproducts are water-soluble, simplifying the workup to a mere wash step.

-

Safety: T3P is non-explosive and has lower allergenicity compared to carbodiimides (DCC/EDC).

References

-

Augustine, J. K., et al. (2009).[3] "Propylphosphonic anhydride (T3P®): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles."[3][4][5][6] Tetrahedron Letters, 50(26), 736-748.

-

Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817–1830.

-

Pace, A., & Pierro, P. (2009). "The New Era of 1,2,4-Oxadiazoles." Organic & Biomolecular Chemistry, 7, 4337-4348.

-

Adib, M., et al. (2008). "Reaction between carboxylic acids and amidoximes: A simple, solvent-free synthesis of 1,2,4-oxadiazoles." Tetrahedron Letters, 49(6), 1008-1010.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Propylphosphonic anhydride (T3P®): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles (2009) | John Kallikat Augustine | 101 Citations [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

Troubleshooting & Optimization

Technical Support Center: Preventing Oxidation of 5-Phenyl-1,2,4-oxadiazole-3-carboxaldehyde

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling and utilizing 5-Phenyl-1,2,4-oxadiazole-3-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals who may encounter stability issues related to this compound. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.

The 5-phenyl-1,2,4-oxadiazole scaffold is a valuable building block in medicinal chemistry, often employed as a bioisostere to enhance metabolic stability compared to esters or amides.[1][2][3][4][5] However, the aldehyde functional group at the 3-position is inherently susceptible to oxidation, a common challenge with aromatic and heterocyclic aldehydes.[6][7] This guide addresses the primary degradation pathway—oxidation to the corresponding carboxylic acid—and provides robust solutions for prevention and purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've noticed a new, more polar impurity in my sample of 5-Phenyl-1,2,4-oxadiazole-3-carboxaldehyde during TLC analysis. What is the likely cause?

A1: The most probable cause is the oxidation of the aldehyde functional group (-CHO) to a carboxylic acid (-COOH). Aldehydes, particularly aromatic ones, are susceptible to autoxidation upon exposure to atmospheric oxygen.[6][7][8] This reaction converts your starting material into 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid.[9]

This transformation is problematic for several reasons:

-

It consumes your starting material, reducing the yield of your desired reaction.

-

The carboxylic acid impurity can interfere with subsequent reactions, especially those sensitive to acidic conditions or those requiring precise stoichiometry.

-

The change in polarity (carboxylic acids are significantly more polar than aldehydes) complicates purification.

The oxidation process is a free-radical chain reaction that is often initiated by light, heat, or trace metal impurities.[10][11]

Caption: Workflow for purifying the aldehyde from its acid impurity.

Detailed Protocol: Purification by Basic Wash

-

Dissolution: Dissolve the impure 5-Phenyl-1,2,4-oxadiazole-3-carboxaldehyde in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

-

Extraction: Add an equal volume of a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). [11]3. Mixing: Stopper the funnel and shake gently, inverting several times. Crucially, vent the funnel frequently to release the CO₂ gas that evolves from the acid-base reaction.

-

Separation: Allow the two layers to fully separate. The top layer will be aqueous if using dichloromethane, and the bottom layer will be aqueous if using ethyl acetate.

-

Collection: Drain the organic layer. Discard the aqueous layer, which contains the deprotonated carboxylic acid impurity.

-

Washing (Optional): Wash the organic layer again with brine (saturated NaCl solution) to remove residual water.

-

Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified aldehyde. Confirm purity by TLC or NMR before proceeding.

Q4: How should I handle the solid compound and prepare solutions for reactions to avoid introducing oxygen?

A4: Working under an inert atmosphere is essential for any air-sensitive reagent. [12][13]While a glovebox provides the ultimate protection, standard Schlenk line or balloon techniques are sufficient for most applications. [14][15][16]

Caption: A standard workflow for handling air-sensitive reagents.

Step-by-Step Protocol: Reaction Setup Under Inert Atmosphere

-

Glassware Preparation: Thoroughly dry your reaction flask in an oven (e.g., at 120°C for several hours) or by flame-drying under vacuum to remove adsorbed water. Allow it to cool to room temperature under a stream of nitrogen or argon. [13]2. Inerting the Flask: Seal the cooled flask with a rubber septum. Insert a needle connected to a balloon filled with nitrogen or argon. Insert a second "exit" needle to allow air to be displaced. Flush the flask for 5-10 minutes, then remove the exit needle. [16]3. Adding the Solid: Briefly remove the septum and add the pre-weighed 5-Phenyl-1,2,4-oxadiazole-3-carboxaldehyde to the flask against a positive pressure of inert gas (i.e., with gas still flowing into the flask). Reseal the flask immediately.

-

Adding Solvents/Reagents: Use solvents that have been degassed by sparging with nitrogen or argon for 15-30 minutes. Add all liquid reagents via a dry syringe through the septum. [15]5. Running the Reaction: Keep the nitrogen or argon balloon attached to the flask throughout the reaction to maintain a positive pressure of inert gas.

Q5: Can I use chemical additives like antioxidants to improve the long-term stability of the aldehyde?

A5: The addition of a radical scavenger or antioxidant, such as Butylated Hydroxytoluene (BHT), can be an effective strategy for inhibiting autoxidation during long-term storage of bulk material. [8][10]Antioxidants work by reacting with and quenching the free radicals that propagate the oxidation chain reaction. [17][18][19] However, this approach requires careful consideration:

-

Compatibility: The antioxidant must not interfere with your downstream chemistry. BHT is a sterically hindered phenol and is relatively unreactive, but it could be problematic in certain sensitive reactions.

-

Dosage: Only a small amount is needed (typically 50-200 ppm).

-

Removal: You may need to remove the antioxidant by column chromatography or distillation before using the aldehyde in a reaction.

For most laboratory-scale applications, meticulous storage under an inert atmosphere is a cleaner and more reliable method than using additives. [11]

References

- Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents. Chemical Bull.

- Scilit. (n.d.). Antioxidant Compounds and Their Antioxidant Mechanism. Scilit.

- Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde.

- ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?

- Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term. Fiveable.

- Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.

- Hilaris Publisher. (2024, July 27). Natural Antioxidants in Organic Foods: A Chemical Perspective. Hilaris Publisher.

- YouTube. (2022, February 1).

- BenchChem. (2025).

- BenchChem. (2025).

- Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation.

- ResearchGate. (2021, August 8). How to create inert atmosphere?

- BenchChem. (2025). Technical Support Center: 1,2,4-Oxadiazole Isomers & Metabolic Stability. BenchChem.

- PubMed. (2025, July 5). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed.

- Quora. (2020, June 5). Is there a prerequisite for an organic compound to have antioxidant properties? Quora.

- Nichols, L. (2022, May 5). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts.

- MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI.

- Journal of Visualized Experiments. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC.

- ChemicalBook. (n.d.). 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid synthesis. ChemicalBook.

- BenchChem. (2025). confirming the bioisosteric properties of the 1,2,4-oxadiazole ring. BenchChem.

- Pell Wall. (2013, February 7).

- Reddit. (2015, April 1). Purifying aldehydes? r/chemistry.

- Tufts Health & Nutrition Letter. (2014, October 16). Organic Crops Found Higher in Antioxidants. Tufts Health & Nutrition Letter.

- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. NCERT.

- Hive Novel Discourse. (2003, April 30). Reduction of carboxylic acids to aldehydes. Hive Novel Discourse.

- FFOODS Spectrum. (2014, August 12). Organic food may contain more antioxidants than conventional food. FFOODS Spectrum.

- University of Louisville. (n.d.). One-pot Conversion of Carboxylic Acids to Aldehydes. University of Louisville.

- ResearchGate. (2014, October 28). What is the most mild method for the oxidation of aldehyde to carboxylic acid?

- Quora. (2020, March 29).

- Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal.

- BenchChem. (2025).

- ResearchGate. (2024, November 4). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)).

- RJPT. (n.d.). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. RJPT.

- MDPI. (2020, May 29).

- ACS Publications. (2024, September 10). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety.

- ACS Publications. (2026, February 7). Synthesis of 3,5-Disubstituted-(1H-) and (2H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy.

- ACS Publications. (2021, September 30).

- Beilstein Journals. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 7. ncert.nic.in [ncert.nic.in]

- 8. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]

- 9. 5-Phenyl-1,2,4-oxadiazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 10. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fiveable.me [fiveable.me]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. scilit.com [scilit.com]

- 18. hilarispublisher.com [hilarispublisher.com]

- 19. quora.com [quora.com]

Technical Support Center: Purification of 5-Phenyl-1,2,4-oxadiazole-3-carboxaldehyde

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 5-Phenyl-1,2,4-oxadiazole-3-carboxaldehyde via column chromatography. It is structured to address common challenges and frequently asked questions, ensuring a higher rate of success in obtaining a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 5-Phenyl-1,2,4-oxadiazole-3-carboxaldehyde that influence its chromatographic behavior?

A1: The molecule's behavior on a silica column is governed by a balance of three key functionalities:

-

5-Phenyl Group: A non-polar, aromatic ring that contributes to its affinity for less polar solvents.

-

1,2,4-Oxadiazole Ring: A heterocyclic system with two nitrogen atoms and one oxygen atom. It is a polar moiety that can engage in hydrogen bonding and dipole-dipole interactions with the stationary phase.

-

3-Carboxaldehyde Group: A moderately polar aldehyde group that is a primary site for interaction with the polar stationary phase (silica gel).

The interplay of these groups results in a compound of intermediate polarity. The aldehyde group, in particular, is susceptible to interactions and potential reactions on the stationary phase, which is a critical consideration during purification.

Q2: Is 5-Phenyl-1,2,4-oxadiazole-3-carboxaldehyde stable on standard silica gel?

A2: Generally, oxadiazoles are stable heterocyclic compounds.[1][2] However, aldehydes can be sensitive to the acidic nature of standard silica gel.[3] Potential stability issues include:

-

Oxidation: The aldehyde may be oxidized to the corresponding carboxylic acid, especially if the silica is not freshly opened or if exposed to air for extended periods on the column.

-

Decomposition: Prolonged exposure to the acidic silica surface can sometimes lead to degradation.[3]

-

Acetal Formation: If using an alcohol (like methanol) as a component of the mobile phase, there is a risk of forming an acetal, which will have a different polarity and complicate purification.

It is always recommended to perform a preliminary stability test by spotting the crude material on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots (degradation products) appear.[3]

Q3: How do I visualize this compound on a TLC plate?

A3: The phenyl and oxadiazole rings contain conjugated pi systems, making the compound UV-active. It should be easily visible under a UV lamp at 254 nm as a dark spot on a fluorescent TLC plate. Staining with potassium permanganate (KMnO₄) is also an effective visualization method, as the aldehyde group is readily oxidized, resulting in a yellow/brown spot on a purple background.

Experimental Protocol: Column Chromatography Purification

This protocol provides a robust, step-by-step methodology for the purification of 5-Phenyl-1,2,4-oxadiazole-3-carboxaldehyde.

Step 1: Thin-Layer Chromatography (TLC) Analysis & Solvent System Selection

The first step in any successful column purification is to determine the optimal solvent system using TLC.[4]

-

Objective: Find a solvent system where the target compound has an Rf (retention factor) of approximately 0.3-0.4.[3] This Rf value typically translates well to column chromatography, ensuring the compound elutes neither too quickly nor too slowly.

-

Procedure:

-

Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution onto a silica gel TLC plate.

-

Develop the plate in various solvent systems. Start with non-polar systems and gradually increase polarity.

-

-

Recommended Solvent Systems: A summary of starting solvent systems is provided in the table below.

| Polarity Tier | Solvent System (v/v) | Typical Application |

| Low | 10% Ethyl Acetate in Hexane | For highly non-polar impurities. |

| Medium | 20-40% Ethyl Acetate in Hexane | Often the ideal range for the target compound. |

| High | 50%+ Ethyl Acetate in Hexane | To elute highly polar impurities or baseline material. |

Step 2: Column Packing (Wet Slurry Method)

Proper column packing is critical to achieving good separation and avoiding issues like band broadening or channeling.[5]

-

Preparation:

-

Select a column of appropriate size (a good rule of thumb is to use 50-100g of silica gel per gram of crude material).

-

Place a small cotton or glass wool plug at the bottom of the column. Add a thin layer of sand.

-

-

Slurry Creation: In a beaker, mix the required amount of silica gel with the initial, low-polarity eluting solvent (e.g., 5% Ethyl Acetate in Hexane) to form a consistent, pourable slurry.

-

Packing:

-

Pour the slurry into the column in a single, continuous motion.

-

Use a funnel to prevent the slurry from coating the sides of the column.

-

Tap the side of the column gently to dislodge any air bubbles and ensure an evenly packed bed.[5]

-

-

Settling & Equilibration:

-

Open the stopcock and allow the solvent to drain until it is just above the silica bed. Never let the column run dry.

-

Continuously add more solvent and allow it to run through the column (2-3 column volumes) to ensure it is fully equilibrated and packed.

-

Step 3: Sample Loading

-

Dry Loading (Recommended):

-

Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

-

Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

-

Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica.

-

Carefully layer this powder on top of the packed column. Add a protective layer of sand on top.

-

This method prevents band broadening and improves resolution, especially if the crude product has poor solubility in the mobile phase.[6]

-

-

Wet Loading:

-

Dissolve the crude product in the minimum possible amount of the initial mobile phase.

-

Use a pipette to carefully apply the solution to the top of the column, ensuring not to disturb the silica bed.

-

Drain the solvent until the sample has fully entered the silica, then carefully add the mobile phase.

-

Step 4: Elution and Fraction Collection

-

Initial Elution: Begin eluting with a low-polarity solvent system (e.g., 5-10% Ethyl Acetate/Hexane) to remove non-polar impurities.

-

Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., from 10% to 20%, then to 30% Ethyl Acetate).[5] This allows for the separation of compounds with different polarities. A slow, gradual increase in polarity yields the best resolution.

-

Fraction Collection: Collect fractions in an array of test tubes. The size of the fractions should be proportional to the column size (typically 10-20 mL for a medium-sized column).

-

Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product. Spot multiple fractions per TLC plate for efficient analysis.

-

Combining and Evaporation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 5-Phenyl-1,2,4-oxadiazole-3-carboxaldehyde.

Visual Workflow: Column Chromatography

The following diagram outlines the complete workflow for the purification process.

Caption: Workflow for purification via column chromatography.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Q: My compound is not coming off the column, even with a high percentage of ethyl acetate. What should I do?

A:

-

Potential Cause 1: Insufficient Solvent Polarity. While ethyl acetate/hexane is a good starting point, your compound might be more polar than anticipated or interacting very strongly with the silica.

-

Solution: Try adding a small percentage (0.5-1%) of methanol to your ethyl acetate/hexane mobile phase. Methanol is a very polar solvent and is highly effective at eluting polar compounds. However, be cautious due to the risk of acetal formation with the aldehyde. Use it sparingly and do not let the compound sit on the column in a methanol-containing solvent for an extended period.

-

-

Potential Cause 2: Compound Decomposition. The compound may have degraded on the column.[3]

-

Solution: Test the stability of your compound on silica again using a 2D TLC test. If it is unstable, consider using a deactivated stationary phase. You can deactivate silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (e.g., 1% triethylamine in the mobile phase) to neutralize the acidic sites.[3] Alternatively, using a different stationary phase like alumina could be a solution.

-

Q: My compound eluted immediately in the first few fractions (in the solvent front). How can I fix this?

A:

-

Potential Cause: Mobile Phase is Too Polar. The initial solvent system you used was too strong, causing all components, including your product, to elute without retention.[3]

-

Solution: You need to start with a much less polar mobile phase. If you started with 20% ethyl acetate/hexane, try again with 5% or even 100% hexane initially, and increase the polarity much more gradually. Always refer back to your initial TLC analysis to guide your starting solvent composition.

-

Q: I am getting poor separation between my product and an impurity. The spots are too close on the TLC.

A:

-

Potential Cause 1: Inappropriate Solvent System. The chosen solvent system may not be optimal for resolving the specific compounds in your mixture.

-

Solution: Experiment with different solvent systems during the TLC phase. Instead of ethyl acetate/hexane, try dichloromethane/hexane or ether/hexane.[4] Sometimes changing the solvent class provides a different selectivity that can improve separation.

-

-

Potential Cause 2: Column Overload. You may have loaded too much crude material onto the column for its size.

-

Solution: Reduce the amount of sample loaded or use a larger column with more silica gel. A general guideline is a sample-to-silica ratio of 1:50 to 1:100 for difficult separations.

-

-

Potential Cause 3: Poor Packing or Loading Technique. Channeling in the column or uneven sample application can lead to broad bands and poor resolution.[5]

-

Solution: Ensure the column is packed uniformly without air bubbles. Use the dry loading technique for the most even sample application.

-

Q: The spots for my compound are streaking or "tailing" on the TLC plates and in the column fractions. Why is this happening?

A:

-

Potential Cause 1: Compound Interaction with Acidic Silica. The aldehyde or oxadiazole nitrogen atoms might be interacting too strongly with the acidic silanol groups on the silica surface, causing tailing.

-

Solution: Add a small amount of a modifier to the mobile phase. A tiny amount of acetic acid (e.g., 0.1%) can sometimes improve the peak shape of acidic compounds, while a trace of triethylamine (0.1%) can help with basic compounds. For a neutral but polar compound like this, simply trying a different solvent system might be the best first step.

-

-

Potential Cause 2: The sample is too concentrated. When spotting the TLC, an overly concentrated spot will lead to tailing.

-

Solution: Dilute the sample before spotting it on the TLC plate. For column fractions, this indicates that the collected fractions are highly concentrated. While this is good for yield, it can make TLC analysis difficult. Dilute a small aliquot of the fraction before running the TLC.

-

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common chromatography problems.

Sources

- 1. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 3. Chromatography [chem.rochester.edu]

- 4. Chromatography [chem.rochester.edu]

- 5. chromtech.com [chromtech.com]

- 6. phenomenex.com [phenomenex.com]

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of 5-Phenyl-1,2,4-Oxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the 1,2,4-oxadiazole moiety has emerged as a privileged scaffold due to its metabolic stability and its role as a bioisosteric replacement for ester and amide groups.[1][2] Understanding the mass spectrometric behavior of these compounds is paramount for their unambiguous identification and characterization in complex biological matrices. This guide provides an in-depth, comparative analysis of the fragmentation patterns of 5-phenyl-1,2,4-oxadiazole derivatives under various mass spectrometric conditions, offering field-proven insights for researchers in medicinal chemistry and drug development.

The Significance of 1,2,4-Oxadiazoles in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[1] Its unique electronic and structural properties contribute to its widespread use in the design of novel therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2] The stability of this heterocyclic system and its ability to engage in various non-covalent interactions make it a valuable component in the medicinal chemist's toolbox.

Fundamentals of Mass Spectrometry Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Upon ionization, molecules can become energetically unstable and undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a unique "fingerprint" that can be used for structural elucidation.[3] The two most common types of fragmentation are charge site-initiated and radical site-initiated fragmentation.[4] In many organic molecules, ionization involves the removal of an electron from an atom with a lone pair, such as oxygen or nitrogen, leading to a radical cation.[4]

Comparative Fragmentation Analysis of 5-Phenyl-1,2,4-Oxadiazole Derivatives

The fragmentation of 5-phenyl-1,2,4-oxadiazole derivatives is significantly influenced by the ionization technique employed and the nature of the substituents on both the phenyl and oxadiazole rings.

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. For 3,5-disubstituted 1,2,4-oxadiazoles, the primary fragmentation pathway under EI involves the cleavage of the heterocyclic ring.[5]

A characteristic fragmentation of the 1,2,4-oxadiazole ring is the retro-cycloaddition (RCA) type fragmentation.[5] The mass spectra of 3,5-diphenyl-1,2,4-oxadiazole and its derivatives have been studied in detail, revealing that the primary fragmentation involves the cleavage of the oxadiazole ring.[6]

-

Key Fragmentation Pathways under EI:

-

Cleavage of the O-C(5) and N(2)-C(3) bonds: This is a common pathway leading to the formation of nitrile and benzoyl-containing fragment ions.

-

Cleavage of the N(4)-C(5) and O-N(2) bonds: This alternative ring cleavage can also occur.

-

Influence of Substituents: The presence of electron-donating or electron-withdrawing groups on the phenyl rings can significantly alter the relative abundance of the fragment ions.

-

Table 1: Characteristic EI Fragmentation of a Representative 5-Phenyl-1,2,4-Oxadiazole Derivative

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Neutral Loss |

| 222 | 119 | [C7H5NO]+• |

| 222 | 103 | [C6H5CN]+• |

| 222 | 105 | [C7H5O]+ |

| 222 | 77 | [C6H5]+ |

Experimental Protocol: Electron Ionization Mass Spectrometry of a 5-Phenyl-1,2,4-Oxadiazole Derivative

-

Sample Preparation: Dissolve the 5-phenyl-1,2,4-oxadiazole derivative in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source is typically used.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.

-

Diagram 1: EI Fragmentation Workflow

Caption: Workflow for EI-MS analysis of 5-phenyl-1,2,4-oxadiazole derivatives.

Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]+ with minimal in-source fragmentation.[3] Tandem mass spectrometry (MS/MS) is then required to induce and analyze the fragmentation of the precursor ion. ESI-MS/MS is particularly useful for distinguishing between isomers.[7]

Studies on isomeric 1,2,4-oxadiazolyl-N-methylpyridinium salts have demonstrated that ESI-MS/MS experiments allow for a clear distinction between the 3- and 5-substituted isomers based on their unique fragmentation pathways.[7]

-

Key Fragmentation Pathways under ESI-MS/MS:

-

The fragmentation of the protonated molecule often initiates at the site of protonation.

-

Cleavage of the oxadiazole ring remains a dominant fragmentation pathway.

-

The fragmentation patterns are highly dependent on the collision energy used.

-

Table 2: Comparative ESI-MS/MS Fragmentation of Isomeric 5-Phenyl-1,2,4-Oxadiazole Derivatives

| Isomer | Precursor Ion [M+H]+ (m/z) | Collision Energy (eV) | Major Fragment Ions (m/z) |

| 3-Aryl-5-phenyl-1,2,4-oxadiazole | Varies | 20 | [Aryl-CN]+•, [C6H5CO]+ |

| 5-Aryl-3-phenyl-1,2,4-oxadiazole | Varies | 20 | [C6H5CN]+•, [Aryl-CO]+ |

Experimental Protocol: ESI-MS/MS Analysis of a 5-Phenyl-1,2,4-Oxadiazole Derivative

-

Sample Preparation: Dissolve the sample in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of 1-10 µg/mL.

-

Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap equipped with an ESI source.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

-

MS Conditions:

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3.5-4.5 kV.

-

Source Temperature: 100-150 °C.

-

Desolvation Gas Flow: 600-800 L/hr.

-

Cone Voltage: 20-40 V.

-

-

MS/MS Conditions:

-

Precursor Ion Selection: Isolate the [M+H]+ ion of interest.

-

Collision Gas: Argon.

-

Collision Energy: Perform a ramp of collision energies (e.g., 10-40 eV) to observe the full fragmentation pattern.

-

Diagram 2: ESI-MS/MS Fragmentation Pathway

Caption: General workflow for ESI-MS/MS analysis.

Causality Behind Experimental Choices

-

Choice of Ionization Technique: EI is chosen for its ability to produce rich fragmentation spectra, which are highly reproducible and suitable for library matching. ESI is preferred for less volatile or thermally labile compounds and when information about the intact molecule is desired. The soft nature of ESI minimizes in-source fragmentation, making it ideal for subsequent MS/MS analysis.[3]

-

Tandem Mass Spectrometry (MS/MS): This technique is crucial for structural elucidation, especially for differentiating isomers. By selecting a specific precursor ion and inducing its fragmentation, a much cleaner and more informative fragment ion spectrum is obtained compared to the full scan MS spectrum.

-

High-Resolution Mass Spectrometry (HRMS): The use of instruments like Q-TOF or Orbitrap provides accurate mass measurements, which are essential for determining the elemental composition of both precursor and fragment ions, thereby increasing the confidence in structural assignments.[8][9]

Self-Validating Protocols

The protocols described above are designed to be self-validating. For instance, in the EI-MS protocol, the consistency of the fragmentation pattern with established rules of mass spectrometry and comparison with library spectra provide a high degree of confidence in the identification. In the ESI-MS/MS protocol, the logical relationship between the precursor ion and its fragment ions, as well as the accurate mass measurements, serve as internal validation. The use of isotopic labeling, where feasible, can provide definitive confirmation of fragmentation pathways.

Conclusion

The mass spectrometric fragmentation of 5-phenyl-1,2,4-oxadiazole derivatives is a powerful tool for their structural characterization. Electron ionization provides characteristic fragmentation patterns resulting from the cleavage of the oxadiazole ring, while electrospray ionization coupled with tandem mass spectrometry offers a softer ionization method that is particularly useful for distinguishing between isomers. A thorough understanding of the fragmentation mechanisms under different ionization conditions is essential for researchers in the field of drug discovery and development. By carefully selecting the appropriate mass spectrometric technique and experimental parameters, scientists can confidently identify and characterize these important heterocyclic compounds.

References

- Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (n.d.).

- The mass spectra of some naturally occurring oxygen heterocycles and related compounds. (1964). Australian Journal of Chemistry, 17(9), 975–986.

- Ushakova, R. L., Mikaya, A. I., Zaikin, V. G., Kelarev, V. I., & Shveikhgeimer, G. A. (1986). Mass spectrometric study of 1,2,4- and 1,3,4-oxadiazoles containing indole substituents. Khimiya Geterotsiklicheskikh Soedinenii, 22(4), 539–543.

- Selva, A., Zerilli, L., Cavalleri, B., & Gallo, G. (1974). Mass spectrometry of heterocyclic compounds. V—Substituent effects on the fragmentation pathways of 3,5‐diphenyl‐1,2,4‐oxadiazole derivatives. Organic Mass Spectrometry, 9(10), 1058–1068.

- Dürüst, Y., Tanyeli, C., & Özer, I. (1992). Electron impact mass spectra of some 1,2,4-oxadiazole and oxadiazine derivatives. Journal of Chemical Research, Synopses, (7), 232–233.

- Avellone, G., Bongiorno, D., Buscemi, S., & Vivona, N. (2007). Characterization of Isomeric 1,2,4-Oxadiazolyl-N-Methylpyridinium Salts by Electrospray Ionization Tandem Mass Spectrometry. Journal of Mass Spectrometry, 42(3), 325–333.

- The mass spectra of some naturally occurring oxygen heterocycles and related compounds. (1964). CSIRO Publishing.

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92–99.

- The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). (2024). ResearchGate.

- Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. (n.d.). SciELO.

- Mass Spectrometry of Heterocyclic Compounds. (n.d.). DTIC.

- Common fragmentation mechanisms in mass spectrometry. (2022, November 22). YouTube.

- The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). (2024). Pensoft.

- MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh.

- Fragmentation (mass spectrometry). (n.d.). Wikipedia.

- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. (n.d.). Arkivoc.

- Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. (2024, February 27). AIP Publishing.

- Fragmentation mechanisms in mass spectrometry. (n.d.). Universidad de Guanajuato.

- Mass fragmentation pattern of N-(2,3-dimethylphenyl)-2-(5-(1-(phenylsulfonyl) piperidin-4-yl). (n.d.). ResearchGate.

- The mass spectra of 1,2,4-triazoles and oxadiazoles (studies on the syntheses of heterocyclic compounds—CCCLXXIV)†‡. (1971, February 1). Semantic Scholar.

- Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. (2023, March 21). PMC.

- Synthesis of 3,5-Disubstituted-(1H-) and (2H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy. (2026, February 7). ACS Publications.

- Tandem reactions of 1,2,4-oxadiazoles with allylamines. (n.d.). PubMed.

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020, May 29). PMC.

- 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2025, July 5). PubMed.

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

- 9. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]

A Comparative Guide to the Reactivity of 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Aldehydes for the Research Scientist

In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds are indispensable tools. Among these, the oxadiazole isomers, specifically the 1,2,4- and 1,3,4-oxadiazoles, have garnered significant attention as bioisosteres for amides and esters, offering improved metabolic stability and pharmacokinetic profiles.[1][2] When functionalized with an aldehyde group, these rings become versatile intermediates for the synthesis of a diverse array of complex molecules. However, the subtle difference in the arrangement of the heteroatoms between the 1,2,4- and 1,3,4-isomers imparts distinct electronic and steric characteristics to the appended aldehyde, leading to significant differences in their reactivity.

This guide provides an in-depth, objective comparison of the reactivity of 1,2,4-oxadiazole and 1,3,4-oxadiazole aldehydes. We will explore the fundamental properties of these two isomers, delve into a comparative analysis of their aldehyde reactivity supported by mechanistic insights, and provide detailed experimental protocols for key transformations.

Fundamental Properties: A Tale of Two Isomers

The reactivity of an aldehyde is intrinsically linked to the electronic nature of the ring to which it is attached. Both 1,2,4- and 1,3,4-oxadiazole rings are electron-withdrawing in nature due to the presence of electronegative oxygen and nitrogen atoms.[3] However, the extent of this electron-withdrawing effect and the overall stability of the ring differ significantly between the two isomers.

The 1,3,4-oxadiazole isomer is generally considered to be more stable and possesses a higher degree of aromaticity.[4] This increased stability is attributed to its symmetrical structure. In contrast, the 1,2,4-oxadiazole isomer has a lower aromaticity and is more susceptible to ring-opening reactions, particularly cleavage of the weak O-N bond.[4][5] This inherent instability of the 1,2,4-oxadiazole ring can influence the conditions under which reactions involving the aldehyde can be performed.

Table 1: Comparison of Fundamental Properties

| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole |

| Aromaticity | Lower | Higher |

| Stability | Less stable, prone to ring-opening | More stable |

| Electronic Nature | Strongly electron-withdrawing | Electron-withdrawing |

| Susceptibility to Nucleophilic Attack on Ring | C3 and C5 positions are susceptible[1] | Ring is generally resistant, but C2 and C5 can be attacked by strong nucleophiles[3][6] |

Comparative Reactivity of the Aldehyde Functionality

The electronic differences between the two oxadiazole rings directly translate to a difference in the electrophilicity of the aldehyde carbon. The stronger electron-withdrawing nature of the 1,2,4-oxadiazole ring is expected to render the attached aldehyde more electrophilic and, therefore, more reactive towards nucleophiles compared to the aldehyde of the 1,3,4-isomer.

Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone of aldehyde chemistry. In the context of oxadiazole aldehydes, this increased reactivity of the 1,2,4-isomer can be both an advantage and a challenge.

Wittig Reaction: The Wittig reaction, which converts aldehydes to alkenes, is a prime example where the difference in reactivity can be observed.[7][8] While direct comparative kinetic studies are scarce in the literature, the enhanced electrophilicity of the 1,2,4-oxadiazole aldehyde suggests that it would react more readily with phosphonium ylides. This can lead to higher yields and potentially milder reaction conditions compared to its 1,3,4-counterpart. However, the choice of base and reaction temperature must be carefully considered to avoid potential ring-opening of the less stable 1,2,4-oxadiazole nucleus.

Grignard Reaction: The addition of Grignard reagents to form secondary alcohols is another fundamental transformation.[9] The higher electrophilicity of the 1,2,4-oxadiazole aldehyde would again predict a more facile reaction. However, the strongly basic nature of Grignard reagents can pose a risk to the integrity of the 1,2,4-oxadiazole ring. Careful control of temperature and the use of less basic organometallic reagents may be necessary.

Sources

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. rroij.com [rroij.com]

- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]

- 5. Rearrangements of 1,2,4-Oxadiazole: "One Ring to Rule Them All" [iris.unipa.it]

- 6. researchgate.net [researchgate.net]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Comparative Guide: 5-Phenyl-1,2,4-oxadiazole-3-carboxaldehyde vs. Benzaldehyde

This guide provides an in-depth technical comparison between 5-Phenyl-1,2,4-oxadiazole-3-carboxaldehyde and the standard aromatic reference, Benzaldehyde . It is designed for medicinal chemists and chemical biologists evaluating heterocyclic aldehydes for covalent inhibition or synthetic building blocks.

Executive Summary: The "Super-Electrophile" Shift

While benzaldehyde is the quintessential aromatic aldehyde, 5-phenyl-1,2,4-oxadiazole-3-carboxaldehyde (POC-3) represents a distinct class of "activated" heterocyclic aldehydes. The replacement of the phenyl ring with a 1,2,4-oxadiazole core fundamentally alters the electronic landscape, transforming a moderately reactive electrophile into a potent covalent warhead.

| Feature | Benzaldehyde | 5-Phenyl-1,2,4-oxadiazole-3-carboxaldehyde |

| Electronic Nature | Neutral / Mildly Electrophilic | Highly Electron-Deficient (Super-Electrophilic) |

| Carbonyl Reactivity | Moderate ( | High ( |

| Aqueous State | >99% Carbonyl form | Significant Hydrate / Gem-diol form |

| Primary Application | Synthetic Intermediate | Covalent Warhead / Cysteine Trap |

| Metabolic Stability | High (Phase I Oxidation) | Moderate (Ring opening / Reductive cleavage) |

Electronic Profiling & Mechanistic Basis

The reactivity difference stems from the electron-withdrawing nature of the 1,2,4-oxadiazole ring.

The Hammett Shift

The phenyl group in benzaldehyde is electronically neutral (

-

Benzaldehyde: The carbonyl carbon has moderate partial positive charge (

). -

POC-3: The oxadiazole ring (specifically the N2-C3=N4 system) inductively pulls electron density from the exocyclic carbonyl. This lowers the LUMO energy, making the carbonyl carbon highly susceptible to nucleophilic attack.

Hydration Equilibrium ( )

A definitive test of electrophilicity is the hydration equilibrium in water (

-

Benzaldehyde:

. Exists almost exclusively as the free aldehyde. -

POC-3:

. In aqueous media, this molecule exists in equilibrium with its gem-diol (hydrate). Note: The isomeric 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde is known to form a stable crystalline dihydrate, confirming the intense electrophilicity of this scaffold.

Reactivity Matrix: Experimental Comparison

Nucleophilic Addition (Schiff Base Formation)

Reaction:

-

Benzaldehyde: Requires acid catalysis and water removal (Dean-Stark or molecular sieves) to drive the equilibrium forward. Reaction times are typically hours at reflux.

-

POC-3: Reacts rapidly with primary amines at room temperature. The equilibrium constant (

) is significantly higher due to the stability of the adduct, but the resulting imine is also more susceptible to hydrolysis if water is reintroduced.

Covalent Inhibition (Cysteine Trapping)

This is the primary medicinal application of POC-3.

-

Mechanism: The thiolate of a cysteine residue attacks the carbonyl to form a hemithioacetal.

-

Benzaldehyde: Forms weak, transient hemithioacetals (

in mM range). Rarely used as a covalent warhead. -

POC-3: Forms stable, reversible hemithioacetals (

in

Stability & Side Reactions[1]

-

Cannizzaro Reaction: POC-3 is highly susceptible to base-induced disproportionation (Cannizzaro) due to its lack of

-protons and high electrophilicity. -

Ring Opening: The 1,2,4-oxadiazole ring is sensitive to strong nucleophiles (e.g., hydroxide, hydrazine) which can attack the C5 position or the N-O bond, leading to ring cleavage. Avoid strong bases (pH > 10) during handling.

Experimental Protocols

Synthesis of 5-Phenyl-1,2,4-oxadiazole-3-carboxaldehyde

Rationale: Direct reduction of the ester to aldehyde (DIBAL-H) is risky due to over-reduction or ring opening. The stepwise Alcohol

Step 1: Amidoxime Formation

-

Dissolve Ethyl cyanoformate (10 mmol) in EtOH (20 mL).

-

Add Hydroxylamine hydrochloride (11 mmol) and Sodium carbonate (11 mmol).

-

Stir at RT for 12h. Filter salts and concentrate to yield Ethyl 2-amino-2-(hydroxyimino)acetate.

Step 2: Cyclization to Ester

-

Dissolve product from Step 1 (10 mmol) in Toluene (30 mL).

-

Add Benzoyl chloride (10.5 mmol) and Pyridine (11 mmol). Stir 1h at RT (O-acylation).

-

Heat to reflux (110°C) for 4-6h to effect cyclization.

-

Cool, wash with water/brine, dry (

), and concentrate. Purify via flash chromatography (Hex/EtOAc) to yield Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate.

Step 3: Reduction to Alcohol

-

Dissolve ester (5 mmol) in anhydrous EtOH (15 mL) at 0°C.

-

Add

(10 mmol) portion-wise. Stir at 0°C -

Quench with sat.

. Extract with EtOAc.[1] Yields [5-phenyl-1,2,4-oxadiazol-3-yl]methanol.

Step 4: Oxidation to Aldehyde

-

Dissolve alcohol (3 mmol) in DCM (15 mL).

-

Add Dess-Martin Periodinane (DMP) (3.3 mmol) at 0°C.

-

Stir 1-2h. Quench with

/ -

Extract with DCM. Store under inert gas at -20°C. (Aldehyde is prone to autoxidation/hydration).

Comparative Reactivity Assay (Kinetics)

Objective: Measure relative rate of imine formation.

-

Prepare 10 mM solutions of Benzaldehyde and POC-3 in DMSO-

. -

Add 1.0 equiv of p-toluidine to each NMR tube.

-

Monitor the disappearance of the aldehyde proton (

) via -

Result: POC-3 will reach equilibrium < 10 mins; Benzaldehyde will require hours without acid catalyst.

Visualizations

Synthesis Pathway

Caption: Robust 4-step synthesis route avoiding over-reduction of the sensitive oxadiazole ring.

Reactivity Logic Flow

Caption: Mechanistic divergence showing why the oxadiazole scaffold is preferred for covalent inhibition.

References

-

Borg, S., et al. (1999). "Synthesis of 1,2,4-oxadiazole derivatives as potential muscarinic agonists." Journal of Medicinal Chemistry. Link

-

Pace, A., & Buscemi, S. (2014). "Fluorinated 1,2,4-Oxadiazoles: Synthesis and Functionalization." Current Organic Chemistry. Link

-

Hammett, L. P. (1937).[2] "The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives." Journal of the American Chemical Society. Link

-

Sulemana, L., et al. (2024). "Two step Synthesis of 1,2,4-oxadiazole derivatives (5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole)." TIJER - International Research Journal. Link

-

Ignatovich, Z., et al. (2010). "Synthesis and properties of 3-substituted 1,2,4-oxadiazoles." Russian Journal of Organic Chemistry. Link

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.